![molecular formula C25H27FO6S B13398468 2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)
2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
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Overview
Description
2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a complex organic compound featuring a thiophene ring, a fluorophenyl group, and multiple hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and the Fiesselmann synthesis . These methods often involve the use of sulfur sources, such as elemental sulfur or thiol surrogates, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally sustainable methods to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups back to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as 2,5-dimethylthiophene or 2-thiophenecarboxaldehyde.
Fluorophenyl compounds: Compounds with fluorophenyl groups, such as 4-fluorobenzaldehyde or 4-fluorophenylacetic acid.
Uniqueness
The uniqueness of 2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol, also known by its CAS number 1358581-37-9, is a complex organic molecule primarily studied for its potential biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.
The molecular formula of the compound is C25H27FO6S, with a molecular weight of 474.54 g/mol. Its predicted boiling point is approximately 644.5 ± 55.0 °C, and it has a density of about 1.41 ± 0.1 g/cm³. The compound exhibits a pKa value of 12.73 ± 0.70, indicating its acidic nature in solution .
Property | Value |
---|---|
Molecular Formula | C25H27FO6S |
Molecular Weight | 474.54 g/mol |
Boiling Point | 644.5 ± 55.0 °C (Predicted) |
Density | 1.41 ± 0.1 g/cm³ (Predicted) |
pKa | 12.73 ± 0.70 (Predicted) |
The compound is recognized as an impurity in the synthesis of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in treating type 2 diabetes and obesity. SGLT2 inhibitors function by reducing glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lower blood glucose levels .
Pharmacological Studies
Research has indicated that compounds similar to this one exhibit various biological activities:
- Antidiabetic Effects : As an SGLT2 inhibitor, it may help manage blood glucose levels effectively.
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures can exhibit anti-inflammatory effects, potentially benefiting conditions like metabolic syndrome.
- Cardiovascular Benefits : Inhibition of SGLT2 has been associated with cardiovascular protection in diabetic patients.
Research Findings
Recent investigations into SGLT2 inhibitors have highlighted their dual role in managing diabetes and providing cardiovascular benefits:
- Glycemic Control : Clinical trials have shown that these inhibitors can significantly reduce HbA1c levels in diabetic patients.
- Weight Management : Patients treated with SGLT2 inhibitors often experience weight loss due to increased caloric loss through urine.
- Cardiovascular Outcomes : Meta-analyses indicate a reduction in heart failure hospitalization rates among patients treated with SGLT2 inhibitors .
Properties
IUPAC Name |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FO6S/c1-14-3-6-17(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-16(14)12-19-9-10-21(33-19)15-4-7-18(26)8-5-15/h3-11,20,22-24,27-30H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXVMIGVXOCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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